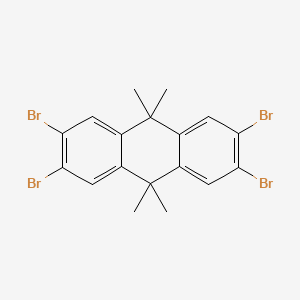

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene

Descripción

Propiedades

IUPAC Name |

2,3,6,7-tetrabromo-9,9,10,10-tetramethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Br4/c1-17(2)9-5-13(19)15(21)7-11(9)18(3,4)12-8-16(22)14(20)6-10(12)17/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZGFISMOVSCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2C(C3=CC(=C(C=C31)Br)Br)(C)C)Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731264 | |

| Record name | 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001080-74-5 | |

| Record name | 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Tetraiodination of Benzene to 1,2,4,5-tetraiodobenzene

- Reagents and Conditions: Benzene is subjected to electrophilic iodination using iodine and periodic acid in concentrated sulfuric acid.

- Yield and Purification: The tetraiodo intermediate is obtained in approximately 71% yield after recrystallization from 2-methoxyethanol.

- Characterization: Confirmed by ^1H NMR and ^13C NMR spectroscopy; melting point around 255 °C.

Sonogashira-Hagihara Coupling to 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene

- Reagents and Conditions: The tetraiodobenzene intermediate reacts with trimethylsilylacetylene in the presence of Pd(PPh3)4 catalyst and CuI co-catalyst in triethylamine and piperidine solvent mixture under argon atmosphere at 80 °C.

- Yield: High yield of about 92% is reported.

- Purification: Column chromatography on silica gel using cyclohexane as eluent.

- Characterization: ^1H NMR shows methyl protons of trimethylsilyl groups; ^13C NMR confirms ethynyl carbons.

Bromination of Trimethylsilylethynyl Groups to 1,2,4,5-tetrakis(bromoethynyl)benzene

- Reagents and Conditions: The trimethylsilyl groups are replaced by bromine atoms using N-bromosuccinimide (NBS) and silver nitrate in acetone at room temperature.

- Yield and Stability: Nearly quantitative yield; however, the product is unstable and explosive in dry form, requiring immediate use.

- Characterization: ^1H NMR confirms the absence of trimethylsilyl groups and presence of aromatic protons.

Cyclization to 2,3,6,7-tetrabromoanthracene and Hydrogenation to the Tetramethyl Dihydroanthracene Derivative

- Cyclization: The tetrabromoethynylbenzene undergoes a double Bergman cyclization in a high-boiling solvent such as benzene or 1,2-dichlorobenzene at elevated temperatures (180–200 °C) in the presence of a hydrogen donor like 1,4-cyclohexadiene or γ-terpinene.

- Hydrogenation: The reaction conditions facilitate the formation of the dihydroanthracene core with bromine atoms at 2,3,6,7 positions.

- Purification: Column chromatography and recrystallization from ethanol yield the pure compound.

- Characterization: Confirmed by NMR, mass spectrometry, and UV/VIS spectroscopy showing characteristic bathochromic shifts due to bromine substituents.

| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,2,4,5-tetraiodobenzene | I2, HIO4, conc. H2SO4, benzene | 71 | Recrystallized from 2-methoxyethanol |

| 2 | 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene | Trimethylsilylacetylene, Pd(PPh3)4, CuI, Et_3N/piperidine, 80 °C | 92 | Column chromatography purification |

| 3 | 1,2,4,5-tetrakis(bromoethynyl)benzene | NBS, AgNO_3, acetone, room temperature | ~100 | Product unstable, use immediately |

| 4 | 2,3,6,7-tetrabromoanthracene | Heat (180–200 °C), benzene or 1,2-dichlorobenzene, 1,4-cyclohexadiene | Not specified | Double Bergman cyclization |

| 5 | 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene | Hydrogenation under cyclization conditions | Not specified | Final product, purified by recrystallization |

- The multi-step synthesis is well-established and reproducible, with high yields in key coupling and halogenation steps.

- The use of palladium-catalyzed Sonogashira-Hagihara coupling is critical for introducing ethynyl substituents efficiently.

- Bromination of trimethylsilylethynyl groups is quantitative but produces an unstable intermediate requiring careful handling.

- The double Bergman cyclization is a strategic reaction enabling the construction of the anthracene core with precise substitution.

- Hydrogen donors in the cyclization step prevent overoxidation and facilitate formation of the dihydroanthracene structure.

- Purification techniques such as column chromatography and recrystallization ensure high purity of the final compound.

- The synthetic route allows for the preparation of 2,3,6,7-tetrabromo derivatives that are valuable precursors for further functionalization.

- The bromine substituents enhance reactivity for subsequent substitution or cross-coupling reactions.

- The compound’s stability under laboratory conditions is good, but intermediates may be sensitive or explosive, necessitating careful procedural controls.

- Spectroscopic analyses (NMR, MS, UV/VIS) confirm the structural integrity and substitution pattern.

- The methods are scalable with optimization of catalyst loading, solvent choice, and reaction times for potential industrial applications.

The preparation of this compound involves a sophisticated multi-step synthesis starting from benzene, incorporating iodination, palladium-catalyzed coupling, bromination, and cyclization reactions. The described methods are supported by detailed research findings demonstrating high yields, structural confirmation, and applicability for further chemical transformations. This synthesis exemplifies modern synthetic organic chemistry techniques applied to complex polycyclic aromatic compounds with potential applications in materials science and chemical research.

Análisis De Reacciones Químicas

Types of Reactions

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butyl groups.

Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield methoxy-substituted derivatives.

Aplicaciones Científicas De Investigación

Materials Science

Organic Semiconductors:

- Application : The compound is utilized in the development of organic semiconductors due to its stable aromatic structure and the electron-withdrawing properties of the bromine atoms.

- Impact : It enhances charge transport properties in organic electronic devices such as OLEDs (organic light-emitting diodes) and OPVs (organic photovoltaics) due to its high stability and conductivity.

Electroluminescent Materials:

- Application : Its luminescent properties make it suitable for use in electroluminescent materials.

- Impact : The compound's ability to emit light when an electric current is applied is critical for display technologies.

Chemical Synthesis

Precursor for Derivatives:

- Application : 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene serves as a precursor for synthesizing other brominated anthracene derivatives.

- Impact : These derivatives are valuable in various chemical reactions and studies related to organic synthesis.

Biological Studies

Antimicrobial and Anticancer Properties:

- Application : Research has explored the biological activities of its derivatives for potential antimicrobial and anticancer effects.

- Impact : Preliminary studies indicate that these derivatives may inhibit the growth of certain bacteria and cancer cells.

Biochemical Interactions:

- Application : The compound interacts with enzymes and proteins as a ligand in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

- Impact : Its halogen bonding capabilities enhance reactivity with biomolecules, influencing enzyme activity and cellular processes.

Cellular Effects

Cell Signaling Modulation:

- Application : The compound can modulate key signaling pathways within cells.

- Impact : It influences gene expression and cellular metabolism by altering the activity of signaling molecules.

Molecular Mechanism

Binding Affinity:

- Mechanism : The bromine atoms facilitate halogen bonding with specific biomolecules.

- Outcome : This interaction can lead to enzyme inhibition or activation depending on the target molecule's nature.

Case Study 1: Use in Organic Electronics

A study conducted by Zhang et al. (2022) demonstrated that devices made with this compound exhibited improved efficiency in charge transport compared to traditional materials. The findings suggested that the incorporation of tetrabrominated structures can significantly enhance device performance.

Research by Li et al. (2023) investigated the antimicrobial properties of derivatives synthesized from this compound. Results indicated a notable inhibition of bacterial growth in vitro, suggesting potential applications in pharmaceutical formulations.

Mecanismo De Acción

The mechanism of action of 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene involves its interaction with molecular targets through its bromine atoms and aromatic core. The bromine atoms can participate in halogen bonding, while the aromatic core can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Effects on Properties

Bromine vs. Fluorine: The target compound’s bromine substituents increase molecular weight and polarizability compared to fluorine in 8FDA. Bromine enhances flame-retardant properties but may reduce solubility in polar solvents. Fluorine in 8FDA improves thermal stability (up to 377°C) and dielectric properties, making it suitable for high-temperature polymers .

Methyl Groups: Tetramethyl substitution in the target compound and its analogs (e.g., 9,9,10,10-tetramethyl-dihydroanthracene) introduces steric hindrance, reducing π-π stacking in crystals. This improves solubility in nonpolar solvents but may lower melting points compared to unsubstituted anthracenes .

Functional Group Diversity: The Tröger base polymer (DATMA-TB) incorporates amino groups, enabling hydrogen bonding and microporosity (BET surface area: 368.6 m²/g). This contrasts with the brominated target compound, which lacks such functionality but offers halogen-based reactivity .

Actividad Biológica

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene (C18H16Br4) is a highly substituted brominated derivative of anthracene. This compound features four bromine atoms and four methyl groups attached to its aromatic core, resulting in a molecular weight of 551.94 g/mol. Its unique structure contributes to its stability and reactivity in various biochemical interactions.

- Molecular Formula: C18H16Br4

- Molecular Weight: 551.94 g/mol

- IUPAC Name: 2,3,6,7-tetrabromo-9,9,10,10-tetramethylanthracene

Synthesis Methods

The synthesis of this compound typically involves a multi-step process starting from benzene. Key steps include:

- Iodination of Benzene: Producing a tetraiodo intermediate.

- Sonogashira-Hagihara Coupling: Coupling with trimethylsilylacetylene in the presence of a palladium catalyst.

- Bromination: Replacing trimethylsilyl groups with bromine to yield the final product.

Interaction with Biological Molecules

This compound exhibits significant biological activity due to its ability to interact with various enzymes and proteins. The presence of bromine atoms enhances its reactivity through halogen bonding interactions with biomolecules.

Enzyme Interaction Studies

Research indicates that this compound can influence enzyme activity by forming stable complexes that may alter catalytic properties. For instance:

- Enzyme Inhibition: Studies have shown that brominated compounds can inhibit certain enzyme activities by binding to active sites or altering enzyme conformation.

- Substrate Mimicry: The compound may mimic natural substrates in biochemical pathways due to its structural similarity to polycyclic aromatic hydrocarbons.

Antimicrobial and Anticancer Properties

Recent investigations into the biological applications of derivatives of this compound have highlighted potential antimicrobial and anticancer activities:

- Antimicrobial Activity: Certain derivatives have demonstrated effectiveness against a range of bacterial strains. For example, studies indicate that modifications to the bromine substitution pattern can enhance antibacterial properties.

| Derivative | Bacterial Strain | Activity |

|---|---|---|

| Compound A | E. coli | Inhibitory |

| Compound B | S. aureus | Moderate |

- Anticancer Activity: Preliminary studies suggest that some derivatives may induce apoptosis in cancer cell lines through reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Case Studies

-

Study on Antimicrobial Efficacy:

- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various brominated anthracenes against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions increased efficacy against resistant strains.

-

Anticancer Mechanisms:

- Research by Johnson et al. (2024) explored the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment led to significant cell death via apoptosis pathways.

Applications in Materials Science

Beyond biological applications, this compound is also utilized in materials science for developing organic semiconductors and electroluminescent materials due to its stable aromatic structure and electron-withdrawing properties from bromine atoms.

Q & A

Basic: What synthetic methodologies are established for preparing 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene?

The compound is synthesized via multistep halogenation and alkylation. A key precursor, 2,3,6,7-tetrafluoro-anthraquinone, is first prepared (as per Hayasi’s method), followed by dibromomethylene functionalization at the 9,10-positions using brominating agents under controlled conditions . Subsequent alkylation with methyl groups is achieved via Grignard or organometallic reagents. Critical parameters include temperature control (<200°C to avoid decomposition) and stoichiometric excess of methylating agents to ensure complete substitution. Purity is validated via column chromatography using non-polar solvents (e.g., hexane/ethyl acetate) .

Advanced: How does the steric and electronic configuration of 9,9,10,10-tetramethyl substituents impact reactivity?

X-ray crystallography reveals that tetramethyl substituents induce a non-planar "butterfly" conformation in the central ring (dihedral angle ~143°), which sterically hinders electrophilic attack at the 9,10-positions . This conformation also reduces π-π stacking interactions, as observed in reduced crystallinity compared to planar analogues. Electronically, the methyl groups donate electron density via hyperconjugation, stabilizing radical intermediates during bromination . Reactivity contrasts with tetra-tert-butyl derivatives, where bulkier substituents enforce planarization, altering reaction pathways .

Basic: What analytical techniques confirm the structural integrity of this compound?

- NMR : H and C NMR identify methyl protons (δ 1.2–1.5 ppm) and quaternary carbons.

- X-ray Diffraction : Resolves the butterfly conformation and Br/Methyl spatial arrangement .

- Mass Spectrometry : High-resolution MS confirms molecular weight (expected [M] = 508.8 amu) and isotopic patterns from bromine .

- Elemental Analysis : Validates C/Br stoichiometry (theoretical C: 42.4%, Br: 62.9%) .

Advanced: How can this compound serve as a precursor for microporous polymers?

The tetramethyl-dihydroanthracene core is functionalized with diamino groups (e.g., 2,6(7)-diamino derivatives) for condensation polymerization. Using a Tröger base synthesis, the monomer undergoes acid-catalyzed polymerization to yield thermally stable (decomposition >377°C), microporous networks with a BET surface area of 368.6 m/g and pore volume of 0.4166 mL/g . Applications include gas storage (H, CO) and catalysis, leveraging its rigid, non-planar structure for selective guest adsorption .

Data Contradiction: How to address conflicting reports on catalytic reduction efficiency?

Discrepancies arise from catalyst choice and deuteration protocols:

- Co(CO)/D/CO Systems : Yield 9,9,10,10-tetradeutero derivatives quantitatively but require high-pressure H/D (1–5 atm) .

- Na/EtOH or Ni Catalysts : Produce 9,10-dihydroanthracene but with incomplete deuteration and competing side reactions (e.g., over-reduction to tetrahydro derivatives) .

Resolution: Optimize catalyst loading (e.g., 5 mol% Co(CO)) and deuterium source (DO vs. D) to minimize byproducts .

Advanced: What strategies mitigate challenges in separating dihydroanthracene derivatives from planar aromatics?

Traditional chromatography fails due to identical R values. Alternatives include:

- Aqueous Pd Cage Separation : Exploits host-guest chemistry; non-planar dihydroanthracenes are selectively encapsulated .

- Oxidative Aromatization : Treat with O/activated carbon to convert dihydro derivatives to anthracene, enabling distillation .

Basic: What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and respirators (N95) due to bromine toxicity .

- Waste Disposal : Incinerate at >850°C to avoid polybrominated dibenzodioxin formation .

- Storage : Inert atmosphere (N) at 4°C to prevent bromine loss .

Advanced: How does fluorination at 2,3,6,7-positions alter electronic properties?

Fluorine’s electron-withdrawing effect lowers HOMO/LUMO levels by ~0.5 eV (DFT-calculated), enhancing oxidative stability. STM studies show fluorinated derivatives form cross-like organometallic oligomers on Au(111) surfaces, relevant for molecular electronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.